molecular formula C12H16O2 B2715670 4-(2,2-dimethylpropoxy)benzaldehyde CAS No. 210694-04-5

4-(2,2-dimethylpropoxy)benzaldehyde

Cat. No.: B2715670
CAS No.: 210694-04-5
M. Wt: 192.258
InChI Key: IWSDOZWCBWRXEV-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropoxy)benzaldehyde is a benzaldehyde derivative featuring a bulky neopentyloxy (2,2-dimethylpropoxy) substituent at the para position of the aromatic ring. This compound is characterized by its aldehyde functional group and a branched alkoxy chain, which imparts unique steric and electronic properties.

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSDOZWCBWRXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210694-04-5
Record name 4-(2,2-dimethylpropoxy)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Neopentyl BromideThis compound\text{4-Hydroxybenzaldehyde} + \text{Neopentyl Bromide} \rightarrow \text{this compound} 4-Hydroxybenzaldehyde+Neopentyl Bromide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-dimethylpropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the neopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Neopentyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 4-(Neopentyloxy)benzoic acid.

    Reduction: 4-(Neopentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(2,2-dimethylpropoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for various reactions:

  • Condensation Reactions : It can participate in aldol condensation to form β-hydroxy aldehydes or ketones.
  • Reduction Reactions : The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Table 1: Summary of Synthetic Reactions

Reaction TypeProduct TypeExample Reaction
Aldol Condensationβ-Hydroxy Aldehyde/KetoneThis compound + Aldehyde → β-Hydroxy product
ReductionAlcoholThis compound + H₂ → Alcohol
Nucleophilic SubstitutionSubstituted DerivativesThis compound + Nucleophile → Substituted product

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound. Studies focus on its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains.
  • Anticancer Potential : There are ongoing investigations into its effects on cancer cell lines, particularly regarding apoptosis induction.

Case Study: Anticancer Activity

A study conducted on the effect of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways.

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and as a precursor for functional materials:

  • Polymerization : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.
  • Functional Materials : It may serve as a precursor for developing materials with enhanced thermal stability and mechanical properties.

Table 2: Applications in Materials Science

Application TypeDescriptionExample Use Case
Polymer SynthesisUsed to create specialty polymersCoatings with improved durability
Functional MaterialsPrecursor for advanced materialsDevelopment of heat-resistant composites

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropoxy)benzaldehyde largely depends on its chemical reactivity. For instance, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inactivation. Additionally, the compound’s lipophilic neopentyloxy group may facilitate its interaction with cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and physical properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparison of key compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
4-(2,2-Dimethylpropoxy)benzaldehyde 2,2-Dimethylpropoxy (-OCH₂C(CH₃)₂) 192.25 Bulky alkoxy group; electron-donating effect reduces aldehyde electrophilicity. Steric hindrance may limit reaction accessibility.
4-Hydroxybenzaldehyde Hydroxy (-OH) 122.12 Strong hydrogen-bonding capability; used in ethnopharmacology and as a precursor for antioxidants .
4-Methoxybenzaldehyde Methoxy (-OCH₃) 136.15 Moderate electron-donating effect; common in perfumery and flavoring agents.
4-(N,N-Dimethylamino)benzaldehyde Dimethylamino (-N(CH₃)₂) 149.19 Strong electron-donating amino group; used in cyanine dye synthesis .
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Ether-linked dialdehyde 298.33 Forms intermolecular C–H···O hydrogen bonds and CH-π interactions; used in macrocycle synthesis .

Biological Activity

4-(2,2-Dimethylpropoxy)benzaldehyde (CAS No. 210694-04-5) is a chemical compound with potential biological activity. Its unique structure, characterized by a benzaldehyde moiety substituted with a 2,2-dimethylpropoxy group, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Structure :
Structure of 4 2 2 dimethylpropoxy benzaldehyde\text{Structure of 4 2 2 dimethylpropoxy benzaldehyde}

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with benzaldehyde structures can exhibit antimicrobial properties. The presence of the propoxy group may enhance membrane permeability, thereby increasing the efficacy of the compound against bacterial strains.
  • Cytotoxicity : Research indicates that certain benzaldehyde derivatives can induce cytotoxic effects in cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative disease treatments.

The mechanisms through which this compound exerts its biological effects can be categorized as follows:

  • Membrane Disruption : The hydrophobic nature of the propoxy group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species Generation : The compound may promote oxidative stress within cells, contributing to its cytotoxic effects.
  • Enzyme Interaction : By mimicking substrates or interacting with active sites on enzymes, this compound could inhibit their activity, impacting metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase

Case Study Analysis

  • Antimicrobial Efficacy :
    A study conducted on various benzaldehyde derivatives showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics when used in combination therapies .
  • Cytotoxic Effects :
    In vitro assays demonstrated that this compound induced cytotoxicity in human cancer cell lines through ROS-mediated pathways. The study quantified cell viability reduction and apoptosis markers post-treatment .
  • Enzyme Inhibition Studies :
    Another research focused on the inhibition profiles of similar compounds revealed that derivatives containing propoxy groups could effectively inhibit cholinesterases, suggesting potential applications in treating Alzheimer's disease .

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